molecular formula C16H18N2 B13880092 1-cyclopropyl-1-phenyl-N-(pyridin-2-ylmethyl)methanamine

1-cyclopropyl-1-phenyl-N-(pyridin-2-ylmethyl)methanamine

Cat. No.: B13880092
M. Wt: 238.33 g/mol
InChI Key: BLFWFVBSPJYTCC-UHFFFAOYSA-N
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Description

1-cyclopropyl-1-phenyl-N-(pyridin-2-ylmethyl)methanamine is an organic compound that features a cyclopropyl group, a phenyl group, and a pyridin-2-ylmethyl group attached to a methanamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-cyclopropyl-1-phenyl-N-(pyridin-2-ylmethyl)methanamine typically involves the following steps:

    Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced through a cyclopropanation reaction, where an alkene reacts with a carbene precursor.

    Attachment of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts alkylation reaction, where benzene reacts with an alkyl halide in the presence of a Lewis acid catalyst.

    Introduction of the Pyridin-2-ylmethyl Group: The pyridin-2-ylmethyl group can be attached through a nucleophilic substitution reaction, where a pyridine derivative reacts with an appropriate electrophile.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.

Chemical Reactions Analysis

Types of Reactions

1-cyclopropyl-1-phenyl-N-(pyridin-2-ylmethyl)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as halides, acids, and bases can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce amines or alcohols.

Scientific Research Applications

1-cyclopropyl-1-phenyl-N-(pyridin-2-ylmethyl)methanamine has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

    Biology: It may serve as a ligand in biochemical assays to study protein-ligand interactions.

    Medicine: The compound has potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-cyclopropyl-1-phenyl-N-(pyridin-2-ylmethyl)methanamine involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or van der Waals forces, leading to changes in the target’s activity or function. The specific pathways involved depend on the biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

    1-cyclopropyl-1-phenylmethanamine: Lacks the pyridin-2-ylmethyl group, making it less versatile in certain applications.

    1-phenyl-N-(pyridin-2-ylmethyl)methanamine: Lacks the cyclopropyl group, which may affect its reactivity and binding properties.

    1-cyclopropyl-1-(pyridin-2-ylmethyl)methanamine: Lacks the phenyl group, which may influence its chemical and biological properties.

Uniqueness

1-cyclopropyl-1-phenyl-N-(pyridin-2-ylmethyl)methanamine is unique due to the presence of all three functional groups (cyclopropyl, phenyl, and pyridin-2-ylmethyl), which confer distinct chemical and biological properties

Properties

Molecular Formula

C16H18N2

Molecular Weight

238.33 g/mol

IUPAC Name

1-cyclopropyl-1-phenyl-N-(pyridin-2-ylmethyl)methanamine

InChI

InChI=1S/C16H18N2/c1-2-6-13(7-3-1)16(14-9-10-14)18-12-15-8-4-5-11-17-15/h1-8,11,14,16,18H,9-10,12H2

InChI Key

BLFWFVBSPJYTCC-UHFFFAOYSA-N

Canonical SMILES

C1CC1C(C2=CC=CC=C2)NCC3=CC=CC=N3

Origin of Product

United States

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